molecular formula C8H10O3 B3417977 1(3H)-Isobenzofuranone, 4,5,6,7-tetrahydro-3-hydroxy- CAS No. 117436-83-6

1(3H)-Isobenzofuranone, 4,5,6,7-tetrahydro-3-hydroxy-

Cat. No. B3417977
M. Wt: 154.16 g/mol
InChI Key: IQGNSMPKOZXGDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are some studies related to the synthesis of compounds similar to “1(3H)-Isobenzofuranone, 4,5,6,7-tetrahydro-3-hydroxy-”, such as “3-(substituted)-4,5,6,7-tetrahydro-6-(substituted)-1H-pyrazolo [3,4-c]pyridine derivatives” and “tert‐butyl 4,5,6,7‐tetrahydro‐3‐hydroxy pyrazolo[3,4‐c]pyridine‐1‐carboxylate”. These studies involve various analytical techniques like NMR spectroscopy, mass spectrometry, and elemental analysis .

Scientific Research Applications

Occurrence and Environmental Impact of Parabens

Occurrence, Fate, and Behavior of Parabens in Aquatic Environments : Parabens, including those structurally related to 1(3H)-Isobenzofuranone derivatives, are primarily used as preservatives in various products. This review focuses on their presence, degradation, and impact on aquatic environments. Despite wastewater treatments effectively reducing parabens, these compounds persist at low concentrations in effluents and surface waters, indicating continuous environmental introduction. The study highlights the need for further research on the toxicity of chlorinated by-products derived from parabens (Haman et al., 2015).

Antioxidant Properties and Synthesis of Isoxazolone Derivatives

Facile Synthesis and Antioxidant Evaluation of 4-Arylmethylideneisoxazol-5(4H)-ones : This paper discusses the synthesis of isoxazolone derivatives, which exhibit significant biological and medicinal properties. Isoxazolone derivatives are explored for their antioxidant capabilities, providing a foundation for potential applications in pharmaceuticals and therapeutics. The synthesis method reported offers an environmentally friendly and efficient approach to obtaining these compounds, with implications for further research in antioxidant applications (Laroum et al., 2019).

Toxicological Assessment of Common Preservatives

Paraben Esters Review of Recent Studies of Endocrine Toxicity and Human Exposure

: This review consolidates findings on the toxicological aspects of paraben esters, compounds related by function to 1(3H)-Isobenzofuranone derivatives. It covers their endocrine-disrupting effects, absorption, metabolic pathways, and human exposure levels. The review emphasizes the necessity of evaluating the health risks associated with paraben esters, given their widespread use in consumer products (Darbre & Harvey, 2008).

Analytical Methods for Antioxidant Activity Determination

Analytical Methods Used in Determining Antioxidant Activity A Review

: This comprehensive review discusses various tests and methodologies for assessing the antioxidant activity of compounds, potentially including those structurally similar to 1(3H)-Isobenzofuranone. The review outlines the mechanisms, applicability, and advantages of different assays, providing a valuable resource for researchers studying the antioxidant properties of new compounds (Munteanu & Apetrei, 2021).

properties

IUPAC Name

3-hydroxy-4,5,6,7-tetrahydro-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h7,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGNSMPKOZXGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(OC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401224782
Record name 4,5,6,7-Tetrahydro-3-hydroxy-1(3H)-isobenzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401224782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1(3H)-Isobenzofuranone, 4,5,6,7-tetrahydro-3-hydroxy-

CAS RN

117436-83-6
Record name 4,5,6,7-Tetrahydro-3-hydroxy-1(3H)-isobenzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117436-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-3-hydroxy-1(3H)-isobenzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401224782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-4,5,6,7-tetrahydroisobenzofuran-1(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3,4,5,6-tetrahydrophthalic acid anhydride (10.0 g) in tetrahydrofuran (50.0 mL) was added sodium borohydride (600 mg) in ice bath. The mixture was stirred at room temperature for 30 minutes and refluxed for 5 hours. After cooling to room temperature, 1N hydrochloric acid (10.0 mL) was added to the reaction mixture, which was concentrated. Water was added to the residue, which was extracted with ethyl acetate. The extract was washed with water and brine sequentially, dried over anhydrous magnesium sulfate and concentrated. The residue was purified by column chromatography on silica gel (ethyl acetate:hexane=1:4) to give the title compound (5.40 g) having the following physical data.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1-cyclohexene-1,2-dicarboxylic anhydride (25.2 g, 165.6 mmol) in tetrahydrofuran (125 mL) placed in an ice bath was added sodium borohydride (1.51 g, 39.97 mmol). The ice bath was removed and the mixture was stirred at room temperature for 30 minutes, and under reflux for 5 hours. After cooling to room temperature, 1N HCl was added, and the reaction mixture concentrated. The residue was partitioned between ethyl acetate and brine. The organic layer was washed with brine, water and concentrated. The residue was purified by flash chromatography on silica gel eluting with 50% ethyl acetate in hexanes to provide the title compound. MS (ESI) m/z 155 (M+H)+.
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
1.51 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 1-cyclohexene-1,2-dicarboxylic anhydride (25.2 g) in tetrahydrofuran (125 mL) at 0° C. was added sodium borohydride (1.51 g). The mixture was warmed to ambient temperature for 30 minutes, heated at reflux for 5 hours, cooled, treated with 1N hydrochloric acid and concentrated. The concentrate was partitioned between ethyl acetate and brine, and the organic layer was washed with brine and water and concentrated. The concentrate was purified by flash chromatography with 50% ethyl acetate in hexane.
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1(3H)-Isobenzofuranone, 4,5,6,7-tetrahydro-3-hydroxy-
Reactant of Route 2
1(3H)-Isobenzofuranone, 4,5,6,7-tetrahydro-3-hydroxy-
Reactant of Route 3
1(3H)-Isobenzofuranone, 4,5,6,7-tetrahydro-3-hydroxy-
Reactant of Route 4
1(3H)-Isobenzofuranone, 4,5,6,7-tetrahydro-3-hydroxy-
Reactant of Route 5
1(3H)-Isobenzofuranone, 4,5,6,7-tetrahydro-3-hydroxy-
Reactant of Route 6
1(3H)-Isobenzofuranone, 4,5,6,7-tetrahydro-3-hydroxy-

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